molecular formula C22H26N6O B6103746 Methanone, [4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl](2-methylphenyl)- CAS No. 1171607-87-6

Methanone, [4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl](2-methylphenyl)-

Cat. No.: B6103746
CAS No.: 1171607-87-6
M. Wt: 390.5 g/mol
InChI Key: IVXOVTQNUPXBMX-UHFFFAOYSA-N
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Description

The compound Methanone, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl- is a structurally complex molecule featuring:

  • A methanone core linked to a 2-methylphenyl group.
  • A piperazinyl ring substituted at the 4-position with a pyrimidine moiety.
  • The pyrimidine ring is further modified with 3,5-dimethylpyrazole and methyl substituents at positions 6 and 2, respectively.

Properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-15-7-5-6-8-19(15)22(29)27-11-9-26(10-12-27)20-14-21(24-18(4)23-20)28-17(3)13-16(2)25-28/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXOVTQNUPXBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113597
Record name [4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171607-87-6
Record name [4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl](2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171607-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl- typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl system to form the pyrazole ring . The final step often involves the coupling of the piperazine and 2-methylphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The methanone structure allows for modifications that enhance biological activity. For instance, studies have shown that compounds similar to the target molecule can inhibit tumor growth by inducing apoptosis in cancer cells. The incorporation of piperazine moieties has been linked to improved selectivity and potency against specific cancer types .

Antimicrobial Properties
The pyrazole ring system is known for its antimicrobial activity. Methanone derivatives have been synthesized and tested against various bacterial strains, showing promising results. The compound's ability to disrupt bacterial cell wall synthesis is a key mechanism behind its effectiveness .

Neuropharmacological Effects
The piperazine component is associated with neuroactive properties, making these compounds potential candidates for treating neurological disorders. Preliminary studies suggest that modifications to the methanone framework can lead to enhanced interaction with neurotransmitter receptors, offering new avenues for drug development in neuropharmacology .

Materials Science Applications

Ligand Formation in Coordination Chemistry
Methanone derivatives can act as ligands in coordination complexes. The presence of nitrogen donor atoms from the pyrazole and piperazine groups allows for the formation of stable metal-ligand complexes. These complexes have applications in catalysis and materials synthesis . For example, zinc and cadmium complexes formed with similar pyrazole ligands have demonstrated interesting electronic properties suitable for developing new materials .

Polymer Chemistry
In polymer science, methanone derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Their unique chemical structure allows them to act as cross-linking agents or plasticizers in polymer formulations, contributing to improved performance characteristics .

Agricultural Chemistry Applications

Pesticide Development
Compounds featuring the pyrazole moiety have been explored for their insecticidal properties. The target methanone compound can be modified to enhance its efficacy against pests while minimizing toxicity to non-target organisms. Field trials have indicated that such compounds can effectively control pest populations without adversely affecting crop yield .

Herbicide Activity
Research into herbicidal applications has revealed that methanone derivatives can inhibit specific enzymes involved in plant growth regulation. This inhibition leads to effective weed control in agricultural settings. Studies are ongoing to optimize these compounds for broader-spectrum activity while ensuring environmental safety .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined a series of pyrazole-based methanones, including derivatives similar to the target compound. These were tested against various cancer cell lines (e.g., breast and lung cancer). Results showed a dose-dependent inhibition of cell proliferation, with some compounds achieving IC50 values in the low micromolar range.

Case Study 2: Coordination Complexes

Research involving the synthesis of zinc complexes with methanone ligands demonstrated enhanced catalytic activity in organic transformations. The study highlighted how varying the substituents on the pyrazole ring influenced the reactivity and selectivity of these complexes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities with related methanone derivatives:

Compound Name Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound Methanone + 2-methylphenyl Piperazinyl-pyrimidine with 3,5-dimethylpyrazole Not explicitly reported (inferred bioactivity)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Methanone + phenyl Pyrazolo-pyrimidine with aniline linkage Pharmacological screening (unspecified)
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone (28) Ethanone + 4-chlorophenyl Diazenyl-linked nitroaryl and pyrazole Antimicrobial (synthesized via condensation)
4-Nitrophenyl [2-phenyl substituted-1H-imidazol-1-yl] methanone Methanone + 4-nitrophenyl Imidazole with aryl substituents Anti-viral (vs. Ribavirin standard)

Key Observations :

  • The piperazinyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to phenyl or nitroaryl substituents in analogues .
Physicochemical Properties

Thermal Stability :

  • Compounds like di(1H-tetrazol-5-yl) methanone oxime decompose at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen-bonding networks .
  • The target compound’s piperazinyl-pyrimidine framework likely improves thermal resilience compared to diazenyl derivatives but may lag behind tetrazole-based systems due to fewer H-bond donors.

Crystallographic Data :

  • While the target compound’s crystal structure is unreported, analogues such as Compound 4 (orthorhombic, Pbc2) exhibit densities of 1.675 g·cm⁻³, suggesting similar packing efficiency for methanone derivatives .

Biological Activity

Methanone derivatives, particularly those incorporating pyrimidine and pyrazole moieties, have attracted significant interest in medicinal chemistry due to their diverse biological activities. The compound under consideration, Methanone, 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl-, is a complex structure that may exhibit notable pharmacological effects. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyrimidine ring : Known for its role in various biological functions and as a scaffold for drug development.
  • Pyrazole moiety : Often associated with anticancer and anti-inflammatory properties.
  • Piperazine ring : Commonly used in pharmaceuticals for its psychoactive effects and potential as a therapeutic agent.

Anticancer Activity

Research has indicated that compounds similar to Methanone exhibit promising anticancer properties. For instance, derivatives containing pyrazole and pyrimidine structures have shown efficacy against various cancer cell lines. A study found that certain pyrazole-based compounds demonstrated significant inhibition of cell proliferation in colorectal carcinoma (HCT-116) and epidermoid carcinoma (A431) models . Additionally, the compound's structural analogs were noted to disrupt tubulin polymerization, leading to microtubule fragmentation, which is crucial in cancer cell division .

Antimicrobial Activity

The antimicrobial potential of similar compounds has been explored extensively. In vitro studies showed that derivatives of pyrimidine and piperazine exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Antioxidant Properties

The antioxidant activity of methanone derivatives has also been highlighted in recent studies. Compounds with similar structures have been shown to scavenge free radicals effectively, which is vital for mitigating oxidative stress-related diseases . The ability to inhibit oxidative damage suggests potential applications in treating conditions like cancer and neurodegenerative disorders.

Study 1: Anticancer Efficacy

In a recent study focusing on the anticancer properties of methanone derivatives, researchers evaluated the compound's effectiveness against MCF-7 breast cancer cells. The results indicated an IC50 value significantly lower than that of conventional chemotherapeutics like 5-Fluorouracil, suggesting enhanced potency . The study emphasized the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of related methanone derivatives against various pathogens. The results showed that certain compounds exhibited high activity against Candida albicans and other fungi, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents . This reinforces the potential of these compounds as lead candidates for developing new antimicrobial therapies.

Research Findings Summary

Biological ActivityObserved EffectsReference
AnticancerSignificant inhibition of cancer cell proliferation; effective against HCT-116 and A431 cell lines
AntimicrobialEffective against S. aureus and E. coli; notable inhibition zones observed
AntioxidantStrong scavenging activity against free radicals; potential for oxidative stress mitigation

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of pyrazole and pyrimidine precursors, followed by piperazine coupling. Key steps include:
  • Substituent Variation : Adjusting alkyl/aryl groups on pyrazole (e.g., 3,5-dimethyl substitution) to improve yield .
  • Catalytic Optimization : Using sodium acetate or potassium carbonate as bases in DMF under reflux to enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (e.g., 70% yield achieved in similar pyrazolone syntheses) .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1690 cm⁻¹ and pyrazole/pyrimidine ring vibrations .
  • NMR Analysis : Use 1H^1H-NMR (CDCl₃) to resolve aromatic protons (δ 7.2–8.3 ppm) and methyl groups (δ 2.2–2.6 ppm) .
  • Mass Spectrometry : EI-MS or ESI-MS to verify molecular ion peaks (e.g., [M⁺] at m/z 397.81 for analogs) .

Q. What factors influence the compound’s stability under varying storage or experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., analogs stable up to 180°C) .
  • Solvent Sensitivity : Test solubility in polar (DMSO, ethanol) vs. non-polar solvents to prevent crystallization issues .
  • Light/Oxygen Exposure : Store in amber vials under inert gas (N₂/Ar) to mitigate photodegradation or oxidation .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
  • Standardized Assays : Use identical cell lines (e.g., OVCA420/SKOV3 for ovarian cancer) and dose ranges (IC₅₀ calculations) .
  • Control Compounds : Compare against structurally defined pyrazolone derivatives (e.g., 4-chlorophenyl analogs) to isolate substituent effects .
  • Meta-Analysis : Pool data from multiple studies (e.g., via ANOVA) to identify outliers or confounding variables .

Q. What computational approaches are suitable for modeling its interactions with biological targets?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Target Selection : Prioritize receptors with piperazine-binding pockets (e.g., kinase domains in PDB entries) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite to predict binding affinities, focusing on hydrogen bonds with pyrimidine nitrogen atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How does the compound’s stereoelectronic profile affect its structure-activity relationships (SAR)?

  • Methodological Answer : SAR analysis requires:
  • Electron-Withdrawing Groups : Introduce nitro or chloro substituents to pyrimidine rings to enhance electrophilicity and target binding .
  • Steric Maps : Overlay crystal structures (e.g., CCDC-deposited analogs) to identify steric clashes or favorable hydrophobic pockets .
  • QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. What mechanistic insights can be gleaned from its reaction intermediates?

  • Methodological Answer : Track intermediates via:
  • In Situ Monitoring : Use HPLC-MS to isolate and characterize transient species (e.g., diazenyl or enaminone intermediates) .
  • Isotopic Labeling : Incorporate 13C^{13}C-labeled acetyl groups to trace carbonyl migration during condensation .
  • Kinetic Studies : Determine rate constants for key steps (e.g., Mannich reactions) under varying temperatures/pH .

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